2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate 2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 137133-12-1
VCID: VC18730076
InChI: InChI=1S/C11H19NO4/c1-4-5-7-16-11(14)12-6-8-15-10(13)9(2)3/h2,4-8H2,1,3H3,(H,12,14)
SMILES:
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate

CAS No.: 137133-12-1

Cat. No.: VC18730076

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate - 137133-12-1

Specification

CAS No. 137133-12-1
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name 2-(butoxycarbonylamino)ethyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C11H19NO4/c1-4-5-7-16-11(14)12-6-8-15-10(13)9(2)3/h2,4-8H2,1,3H3,(H,12,14)
Standard InChI Key DBGQSDWSSFWKGB-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)NCCOC(=O)C(=C)C

Introduction

Structural and Molecular Properties

Chemical Identity and Nomenclature

Boc-AEMA is systematically named 2-[(tert-butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate under IUPAC nomenclature. Its structure comprises a methacrylate backbone (CH2=C(CH3)COO\text{CH}_2=\text{C}(\text{CH}_3)\text{COO}-) linked to an ethylamine group protected by a Boc moiety ((CH3)3COC(O)NH(\text{CH}_3)_3\text{COC(O)NH}-) . The Boc group’s steric bulk and acid-labile nature ensure temporary protection of the amine during synthetic processes .

Molecular Characteristics

Key molecular properties include:

  • Molecular formula: C11H19NO4\text{C}_{11}\text{H}_{19}\text{NO}_4

  • Molecular weight: 229.27 g/mol

  • SMILES notation: CCCCNC(=O)NCCOC(=O)C(=C)C\text{CCCCNC(=O)NCCOC(=O)C(=C)C}

  • InChIKey: IGAUOKLJSOVOAG-UHFFFAOYSA-N\text{IGAUOKLJSOVOAG-UHFFFAOYSA-N} .

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and gel permeation chromatography (GPC) in polymerization studies .

Synthesis and Manufacturing

Synthetic Routes

Boc-AEMA is typically synthesized through a two-step process:

  • Protection of 2-Aminoethanol: Reaction with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane yields tert-butoxycarbonyl-protected 2-aminoethanol .

  • Methacrylation: The protected amine is esterified with methacryloyl chloride or methacrylic anhydride under basic conditions (e.g., triethylamine) to form Boc-AEMA .

This method achieves yields exceeding 70% with purity ≥98%, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Optimization and Scalability

Recent advances utilize reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce Boc-AEMA-based polymers with controlled molecular weights (Mn1623kDaM_n \approx 16–23 \, \text{kDa}) and low polydispersity indices (PDI < 1.3) . Such precision is critical for biomedical applications requiring uniform polymer matrices .

Chemical Reactivity and Polymerization

Radical Polymerization

The methacrylate group in Boc-AEMA undergoes radical polymerization, enabling the formation of linear or branched polymers. Initiators like azobisisobutyronitrile (AIBN) or UV light facilitate this process, with reaction rates influenced by solvent polarity and temperature .

Deprotection and Post-Polymerization Modifications

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane), regenerating the primary amine. This step is crucial for introducing reactive sites in polymers for drug conjugation or crosslinking . For example, poly(Boc-AEMA) deprotection yields poly(2-aminoethyl methacrylate) (PAEMA), a cationic polymer used in siRNA delivery .

Applications in Materials Science and Biomedicine

Drug Delivery Systems

Boc-AEMA-derived polymers exhibit low cytotoxicity and efficient nucleic acid complexation. In a 2015 study, poly(Boc-AEMA) formed stable polyplexes with siRNA at nitrogen-to-phosphate (N/P) ratios ≥2, protecting siRNA from serum degradation for >6 hours . These polyplexes demonstrated transfection efficiencies comparable to polyethyleneimine (PEI) in ovarian cancer cells .

Hydrogels and Biomaterials

Copolymers of Boc-AEMA and poly(ethylene glycol) methacrylate (PEGMA) form hydrogels with tunable mechanical properties. These materials are explored for tissue engineering scaffolds and controlled drug release platforms .

Dendronized Polymers

Boc-AEMA serves as a monomer in dendronized polymers (DPs), where dendritic side chains impart rigidity and hydrogen-bonding capacity. DPs with Boc-AEMA cores exhibit unique viscoelastic properties, transitioning from liquid-like to solid-like behavior as generation number increases .

Biological and Toxicological Profile

Cytotoxicity

In vitro assays (e.g., MTT) on Skov-3-luc ovarian cancer cells revealed no significant toxicity for Boc-AEMA polymers at concentrations ≤100 µg/mL over 24 hours . This biocompatibility underscores their suitability for therapeutic applications.

Antimicrobial Activity

While Boc-AEMA itself lacks intrinsic antimicrobial properties, its deprotected form (PAEMA) shows bactericidal effects against Escherichia coli and Bacillus subtilis via membrane disruption, akin to synthetic antimicrobial peptides .

Comparative Analysis with Structural Analogues

Ethyl (2E)-3-Ethoxy-2-methylprop-2-enoate

A non-aminated analogue, this compound lacks polymerization utility but serves as a flavoring agent. Its ester group hydrolyzes readily, contrasting with Boc-AEMA’s stability under basic conditions .

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